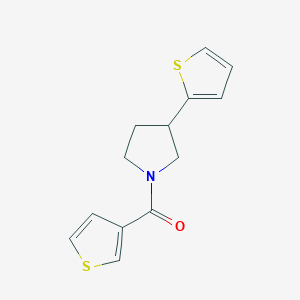
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains both a thiophene and a pyrrolidine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . These types of structures are common in many biologically active compounds and are often used in drug discovery .
Scientific Research Applications
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of analogs and derivatives of thiophene-containing compounds have been extensively studied. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone show potential biological applications due to their significant antibacterial activities, suggesting potential drug development pathways (Singh, Singh, & Bhanuka, 2016). Additionally, the synthesis and crystallographic analysis of boric acid ester intermediates, including derivatives of (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provide insights into their molecular structures and physicochemical properties, with implications for their application in organic synthesis and material science (Huang et al., 2021).
Enzyme Inhibitory Activities
Research on thiophene-based heterocyclic compounds, including derivatives such as 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, highlights their enzyme inhibitory activities. These studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds. For example, specific derivatives have shown promising results as inhibitors against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Nonlinear Optical Properties
The development of thienyl-substituted pyridinium salts and their analysis for second-order nonlinear optical (NLO) properties has uncovered materials with promising NLO responses. Such materials are vital for applications in photonics and optoelectronics, indicating the versatility of thiophene-containing compounds in materials science (Li et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidin-1-yl derivative have shown strong antiproliferative activities against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in cell division processes.
Biochemical Pathways
Compounds with similar structures have been found to induce g2/m arrest and apoptosis through the mitochondrial pathway . This suggests that the compound might affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have shown strong antiproliferative activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
Future Directions
properties
IUPAC Name |
thiophen-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(11-4-7-16-9-11)14-5-3-10(8-14)12-2-1-6-17-12/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJZUBJKZZJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

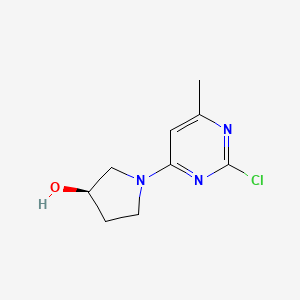
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2845443.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)
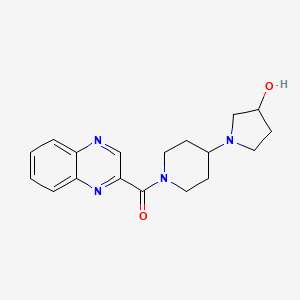
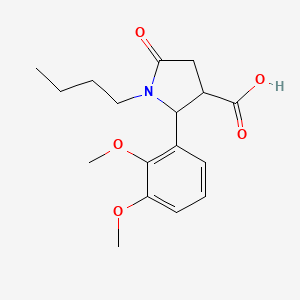
![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)



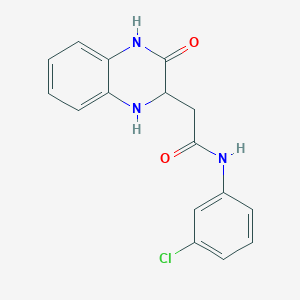
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2845458.png)
